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Compound of Interest

Compound Name:
2-(1H-imidazol-1-yl)-1,3-

benzothiazol-6-amine

CAS No.: 1341887-20-4

Cat. No.: B6258777 Get Quote

Executive Summary
The benzothiazole bicyclic ring system is universally recognized as a "privileged scaffold" in

medicinal chemistry, offering a highly versatile framework for drug discovery[1]. By subtly

altering the electronic distribution and steric bulk at specific positions on the ring, researchers

can drastically shift the pharmacological profile of the resulting molecules.

This guide provides an in-depth, objective comparison of two critical benzothiazole derivatives:

Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), an FDA-approved neuroprotective agent

primarily used for Amyotrophic Lateral Sclerosis (ALS)[2], and 6-Aminobenzothiazole

(benzothiazole-6-amine), a fundamental pharmacophore and synthetic precursor heavily

utilized in the development of targeted anticancer and antimicrobial therapies[3].

Structural Anatomy & SAR Mechanics
The biological target of a benzothiazole derivative is fundamentally dictated by the electronic

and steric effects of its substituents, particularly at the C-2 and C-6 positions[4].

Riluzole (Neuroprotection & Ion Channel Modulation)
Riluzole features a primary amine group at the 2-position and a trifluoromethoxy (-OCF3) group

at the 6-position[5].
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2-Amino Group (Hydrogen Bond Donor): The 2-amino group is critical for the drug's

interaction with voltage-gated sodium (Nav) channels. SAR studies utilizing patch-clamp

techniques demonstrate that modifying this group (e.g., shifting the amine using piperazine

linkers) alters the compound's pKa. A protonatable amine function at this position is essential

for stabilizing the inactivated state of Nav channels in over-excited membranes, leading to

"use-dependent" blockade[6].

6-Trifluoromethoxy Group (Lipophilicity & Stability): This highly lipophilic and strongly

electron-withdrawing moiety ensures excellent Blood-Brain Barrier (BBB) penetration, a strict

prerequisite for CNS-active drugs[2]. Furthermore, the -OCF3 group protects the C-6

position from oxidative metabolism, enhancing the pharmacokinetic half-life of the

benzothiazole core[6].

Benzothiazole-6-amine (Kinase Inhibition & Oncology)
In contrast, 6-aminobenzothiazole lacks the 2-amino group but features a primary amine at the

6-position[3].

6-Amino Group (Nucleophilic Handle): The 6-amino group acts as a strong electron-donating

group, fundamentally shifting the electronic distribution of the thiazole ring. More importantly,

it serves as a versatile synthetic handle for acylation, alkylation, or Schiff base formation[4].

Target Divergence: Derivatives of 6-aminobenzothiazole frequently exhibit potent anticancer

activity by acting as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway[3].

The absence of the highly lipophilic -OCF3 group reduces non-specific CNS accumulation,

while the 6-amino-derived amides form critical hydrogen bonds with the hinge region of

target kinases in tumor cells[7].
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SAR divergence of the benzothiazole core leading to distinct therapeutic targets.

Comparative Pharmacological Profiles
The following table summarizes the quantitative physicochemical properties and primary

biological targets, illustrating how structural variations dictate performance.
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Property / Feature Riluzole (CAS: 1744-22-5)
6-Aminobenzothiazole
(CAS: 533-30-2)

Chemical Structure

2-amino-6-

(trifluoromethoxy)benzothiazol

e

Benzothiazole-6-amine

Primary Indication ALS (Neuroprotection)[4]
Oncology (Preclinical Scaffold)

[8]

Primary Target
Nav Channels, Glutamate

release[1]

PI3K/Akt, Antimicrobial

targets[3]

Key Substituents
2-NH2 (H-bond), 6-OCF3

(Lipophilicity)
6-NH2 (Nucleophilic handle)[4]

LogP (approx.) 3.5 (High BBB penetration) 1.8 (Moderate lipophilicity)

Mechanism of Action Use-dependent Nav block[5] Kinase hinge-region binding[3]

Experimental Methodologies (Self-Validating
Protocols)
To objectively evaluate these compounds, researchers must utilize assays that directly probe

their distinct mechanisms of action. The following protocols are designed as self-validating

systems.

Protocol A: Patch-Clamp Electrophysiology for Riluzole
Analogs (Nav Channel Inhibition)
Causality in Design: To evaluate the neuroprotective efficacy of Riluzole analogs, whole-cell

patch-clamp is vastly superior to fluorescent membrane potential dyes. Patch-clamp allows

precise control over the holding potential and firing frequency, which is mandatory for

measuring use-dependent block—the preferential binding of the drug to the inactivated state of

the channel during high-frequency firing[5][6].

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.4 or Nav1.1

channels. Plate on glass coverslips 24 hours prior to recording.
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Solution Formulation:

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM

HEPES (pH 7.4).

Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

(Causality: CsF is specifically utilized to block endogenous potassium currents that would

otherwise contaminate the transient sodium current recordings).

Compound Application: Dissolve Riluzole in DMSO (0.1% final well concentration). Perfuse

cells with 1 μM to 100 μM concentrations.

Stimulation Protocol: Hold cells at -100 mV. Apply a train of depolarizing pulses to 0 mV at

varying frequencies (0.1 Hz to 10 Hz).

Data Validation: A true Riluzole analog will show a statistically significant increase in

fractional block at 10 Hz compared to 0.1 Hz. This frequency-dependent validation confirms

the compound selectively targets over-excited neurons while sparing healthy tissue[6].
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Mechanism of Riluzole in ALS via Nav channel blockade and excitotoxicity prevention.

Protocol B: PI3K/Akt Kinase Inhibition Assay for 6-
Aminobenzothiazole Derivatives
Causality in Design: To assess the anticancer potential of 6-aminobenzothiazole derivatives, an

ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures ADP formed from a

kinase reaction, providing a universal, substrate-independent readout that circumvents the

chemical interference often seen in fluorescence-based screens[3].

Reagent Preparation: Prepare a 3X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1

mM EGTA, 0.01% Brij-35).
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Compound Dilution: Serially dilute 6-aminobenzothiazole derivatives in DMSO, then transfer

to a 384-well plate (ensuring final DMSO remains < 1% to prevent enzyme denaturation).

Enzyme/Substrate Addition: Add purified PI3Kγ enzyme and PIP2 substrate to the wells.

Incubate for 15 minutes at room temperature to allow compound binding to the kinase hinge

region.

Reaction Initiation: Add ATP (at the predetermined Km concentration) to initiate the reaction.

Incubate for 60 minutes at 37°C.

Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete

unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to

convert ADP back to ATP, generating a luciferase-driven luminescent signal[3].

Data Validation: Calculate IC50 values using a 4-parameter logistic curve fit. The system is

self-validating only if a known PI3K inhibitor (e.g., Wortmannin) is included as a positive

control and yields an IC50 within its established literature range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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